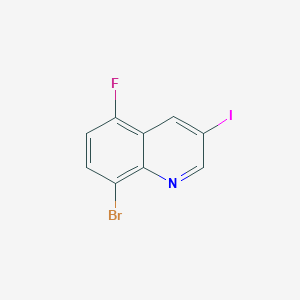

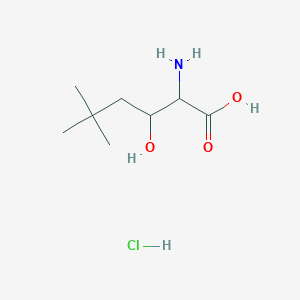

8-Bromo-5-fluoro-3-iodoquinoline

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinoline derivatives like 8-Bromo-5-fluoro-3-iodoquinoline involves a variety of methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

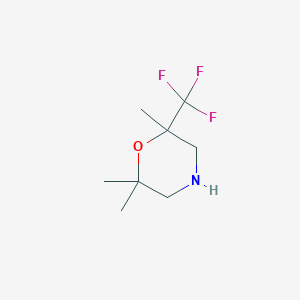

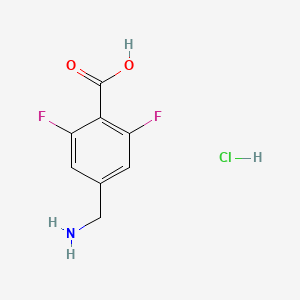

The molecular structure of 8-Bromo-5-fluoro-3-iodoquinoline is represented by the InChI code: 1S/C9H4BrFIN/c10-8-3-1-2-6-4-7 (11)5-12-9 (6)8/h1-5H . The compound has a mono-isotopic mass of 224.958939 Da .Chemical Reactions Analysis

The reaction of 3-iodo-5-fluoro-8-chloroquinoline with CF3SiH3, KF, and CuI proceeds rather smoothly in 1-methyl-pyrrolidin-2-one, leading to the formation of 3-trifluoromethyl-5-fluoro-8-chloroquinoline .Physical And Chemical Properties Analysis

8-Bromo-5-fluoro-3-iodoquinoline is a solid at room temperature . It has a molecular weight of 351.94 g/mol. The compound is moderately soluble with a Log S (ESOL) of -4.75 .Applications De Recherche Scientifique

Chemical Synthesis and Modification : One study focused on the synthesis of halogenated quinolines, including methods for bromination and iodination. Such processes are crucial for creating specific quinoline derivatives for further research and application (Tochilkin et al., 1983).

Structural Analysis and Cytotoxic Studies : Another study dealt with 8-hydroxyquinoline derivatives and their complexes, examining their crystal structures and conducting in vitro cytotoxic studies. These studies are significant for understanding the structural properties and potential therapeutic applications of these compounds (Kotian et al., 2021).

Antimicrobial Activities : Research on quinoline-pyrazoline-based coumarinyl thiazole derivatives showed significant antimicrobial properties. Such findings are crucial in developing new antimicrobial agents (Ansari & Khan, 2017).

Improved Drug Synthesis Processes : The improvement of drug synthesis methods using telescoping processes was explored in one study, highlighting the importance of efficient synthesis in drug development (Nishimura & Saitoh, 2016).

Photoluminescence Properties : The synthesis and study of photoluminescence properties of various 8-hydroxyquinoline derivatives and their metal complexes offer insights into the potential use of these compounds in imaging and sensor technologies (Xin-hua et al., 2007).

Antibacterial and Antitumor Activities : The synthesis and evaluation of halogen-substituted quinolines for their antibacterial and antitumor activities suggest potential therapeutic uses (Hayashi et al., 2002).

Spectral Characterization and Fluorescent Indicator Applications : The use of 8-hydroxyquinoline as a fluorescent indicator for monitoring corrosion under epoxy-coated surfaces demonstrates its application in materials science (Roshan et al., 2018).

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

Propriétés

IUPAC Name |

8-bromo-5-fluoro-3-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrFIN/c10-7-1-2-8(11)6-3-5(12)4-13-9(6)7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQWGHGYCLFAFCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)C=C(C=N2)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrFIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

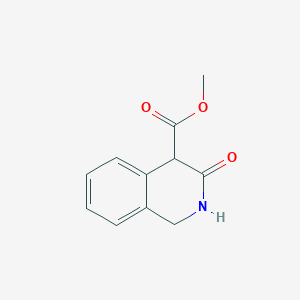

![[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride](/img/structure/B1382544.png)

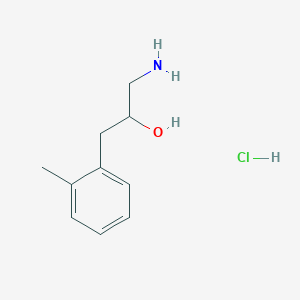

![1-[(2-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B1382549.png)